molecular formula C11H15NO2S B13178737 4-(4-Methoxypiperidin-1-YL)thiophene-2-carbaldehyde

4-(4-Methoxypiperidin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13178737
M. Wt: 225.31 g/mol
InChI Key: OSMLTHRKYJDMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the reaction of 4-methoxypiperidine with thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(4-methoxypiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-14-10-2-4-12(5-3-10)9-6-11(7-13)15-8-9/h6-8,10H,2-5H2,1H3

InChI Key

OSMLTHRKYJDMDN-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=CSC(=C2)C=O

Origin of Product

United States

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